molecular formula C12H17BrN2 B12636603 6-bromo-N-cyclohexyl-N-methylpyridin-2-amine

6-bromo-N-cyclohexyl-N-methylpyridin-2-amine

Katalognummer: B12636603
Molekulargewicht: 269.18 g/mol
InChI-Schlüssel: VTSWNTOFEVQMRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-N-cyclohexyl-N-methylpyridin-2-amine is a chemical compound with the molecular formula C12H17BrN2 It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring, along with cyclohexyl and methyl groups attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-cyclohexyl-N-methylpyridin-2-amine typically involves the bromination of N-cyclohexyl-N-methylpyridin-2-amine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 6th position of the pyridine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and efficient production rates. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-N-cyclohexyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

6-Bromo-N-cyclohexyl-N-methylpyridin-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-bromo-N-cyclohexyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The cyclohexyl and methyl groups contribute to the compound’s overall stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-N-cyclohexylpyridin-2-amine
  • 6-Bromo-N-methylpyridin-2-amine
  • N-Cyclohexyl-N-methylpyridin-2-amine

Uniqueness

6-Bromo-N-cyclohexyl-N-methylpyridin-2-amine is unique due to the combination of its bromine atom, cyclohexyl group, and methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C12H17BrN2

Molekulargewicht

269.18 g/mol

IUPAC-Name

6-bromo-N-cyclohexyl-N-methylpyridin-2-amine

InChI

InChI=1S/C12H17BrN2/c1-15(10-6-3-2-4-7-10)12-9-5-8-11(13)14-12/h5,8-10H,2-4,6-7H2,1H3

InChI-Schlüssel

VTSWNTOFEVQMRN-UHFFFAOYSA-N

Kanonische SMILES

CN(C1CCCCC1)C2=NC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.